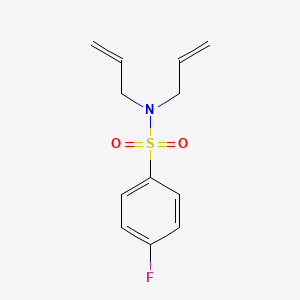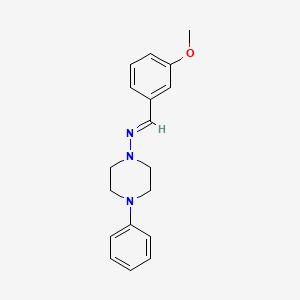![molecular formula C19H25N3O2S B5536451 4-tert-butyl-N'-[4-(dimethylamino)benzylidene]benzenesulfonohydrazide](/img/structure/B5536451.png)
4-tert-butyl-N'-[4-(dimethylamino)benzylidene]benzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-tert-butyl-N'-[4-(dimethylamino)benzylidene]benzenesulfonohydrazide, also known as Sunitinib, is a small molecule inhibitor that has been widely used in scientific research for its ability to target and inhibit multiple receptor tyrosine kinases.
Scientific Research Applications
Synthesis and Polymer Applications
4-tert-butyl-N'-[4-(dimethylamino)benzylidene]benzenesulfonohydrazide is involved in the synthesis of various polyamides, as demonstrated by the work of Hsiao et al. (2000). They synthesized polyamides using compounds like 4-tert-butylcatechol through aromatic nucleophilic substitution reactions. These polyamides exhibit noncrystalline properties, high solubility in polar solvents, and form transparent, flexible films, indicating potential applications in materials science, particularly in the production of films and coatings with high thermal stability (Hsiao, Yang, & Chen, 2000).
Corrosion Inhibition
Ichchou et al. (2019) explored the use of derivatives of this compound as corrosion inhibitors for carbon steel in acidic media. Their findings suggest that these compounds are effective corrosion inhibitors, with their efficiency increasing with concentration. The mode of adsorption on steel surfaces primarily involves physisorption, following the Langmuir adsorption isotherm (Ichchou, Larabi, Rouabhi, Harek, & Fellah, 2019).
Organometallic Chemistry
In organometallic chemistry, this compound-related compounds have been used in the synthesis and reactivity studies of lanthanoid complexes, as researched by Jaroschik et al. (2007). Their study focuses on the reaction of these compounds with lanthanoid elements like Yttrium (Y) and Samarium (Sm), indicating potential applications in the field of organometallics and coordination chemistry (Jaroschik, Shima, Li, Mori, Ricard, Le Goff, Nief, & Hou, 2007).
Surface Functionalization and Nanotechnology
Niederberger et al. (2004) demonstrated the application of 4-tert-butylcatechol, a related compound, in the surface functionalization of titania nanoparticles through a nonaqueous route. This process leads to nanoparticles that are resoluble in both water and organic solvents, showcasing potential applications in nanotechnology and material science (Niederberger, Garnweitner, Krumeich, Nesper, Cölfen, & Antonietti, 2004).
Environmental and Toxicological Studies
Environmental and toxicological studies involving related compounds have been conducted, as seen in the work of Chen et al. (2008), who assessed the genotoxicity of various hydrocarbons including methyl-tert-butyl ether. Their research provides insights into the DNA-damaging effects of these compounds, highlighting their relevance in environmental health and safety studies (Chen, Hseu, Liang, Kuo, & Chen, 2008).
properties
IUPAC Name |
4-tert-butyl-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c1-19(2,3)16-8-12-18(13-9-16)25(23,24)21-20-14-15-6-10-17(11-7-15)22(4)5/h6-14,21H,1-5H3/b20-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOBBMNCJZFNAY-XSFVSMFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5536373.png)

![N-(4-acetylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]butanamide](/img/structure/B5536382.png)
![(3S*,4R*)-4-(3-fluorophenyl)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]pyrrolidine-3-carboxylic acid](/img/structure/B5536383.png)
![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B5536386.png)
![6-{4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}nicotinic acid](/img/structure/B5536399.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]-3-methylbutanohydrazide](/img/structure/B5536402.png)

![N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5536421.png)

![ethyl 4-[(3-methoxyphenyl)amino]-3-quinolinecarboxylate](/img/structure/B5536430.png)


